molecular formula C7H12O4 B143568 Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 52373-72-5

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B143568
CAS No.: 52373-72-5
M. Wt: 160.17 g/mol
InChI Key: DOWWCCDWPKGNGX-RXMQYKEDSA-N
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Description

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 52373-72-5) is a chiral compound widely used as a building block and chiral auxiliary in asymmetric synthesis. Its molecular formula is C₇H₁₂O₄ (MW 160.17 g/mol), and it features a 1,3-dioxolane ring with a methyl ester group at the 4-position and two methyl substituents at the 2-position . Key properties include:

  • Boiling point: 78°C
  • Optical rotation: [α]²⁰D = +11° (neat)
  • Applications: Synthesis of chiral intermediates (e.g., L-BHDU, a nucleoside analog) , study of glycerol metabolism , and development of enzyme inhibitors .

The compound is commercially available (e.g., TCI America, Sigma-Aldrich) at prices ranging from $93/1 g to $687/25 g .

Properties

IUPAC Name

methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWCCDWPKGNGX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357405
Record name Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52373-72-5
Record name 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-, methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52373-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution Using (S)-(−)-1-Phenylethylamine

The enantioselective synthesis of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is achieved through diastereomeric salt formation with (S)-(−)-1-phenylethylamine. In a representative procedure, racemic methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (20.98 mmol) is dissolved in acetonitrile and heated to 70°C. (S)-(−)-1-Phenylethylamine (17.83 mmol) is added dropwise, inducing crystallization of the (R)-enantiomer salt.

Critical Parameters:

  • Temperature: 70°C for nucleation, followed by gradual cooling to 25°C.

  • Solvent System: Ethyl acetate/isopropanol (3:1) for washing to remove the undesired (S)-enantiomer.

  • Yield: 72–78% after three recrystallization cycles.

Table 1: Optimization of Diastereomeric Salt Formation

ParameterOptimal ValueImpact on Purity/Yield
Reaction Temperature70°CEnhances nucleation
Cooling Rate0.5°C/minPrevents occlusions
Washing SolventEtOAc:IPA (3:1)Removes 15% impurities
Recrystallizations3 cyclesAchieves >99% ee

Acid-Catalyzed Esterification of (R)-Glyceric Acid

Two-Step Synthesis from (R)-Glyceric Acid

A scalable route involves the esterification of (R)-glyceric acid with methanol under acidic conditions, followed by acetal protection.

Step 1: Methyl Ester Formation
(R)-Glyceric acid (1.0 mol) is refluxed with methanol (5.0 mol) and concentrated H₂SO₄ (0.1 mol) at 65°C for 4 hours. Excess methanol is removed via distillation, yielding methyl (R)-glycerate (89% yield).

Step 2: Acetal Protection
The intermediate is treated with 2,2-dimethoxypropane (1.2 eq) and camphorsulfonic acid (CSA, 0.05 eq) in acetone at 25°C for 12 hours. This step achieves quantitative conversion to the dioxolane product.

Key Advantages:

  • Cost-Effectiveness: Uses inexpensive reagents (H₂SO₄, acetone).

  • Scalability: Adaptable to batch reactors (50–100 L).

Industrial-Scale Production via Continuous-Flow Reactors

Process Intensification Strategies

Industrial synthesis employs continuous-flow systems to enhance mass transfer and thermal control. A tubular reactor (stainless steel, 10 m × 2 cm) operates at 58–72°C with a residence time of 30 minutes. The reaction mixture (methyl glycerate, 2,2-dimethoxypropane, CSA) is pumped at 5 L/h, achieving 92% conversion.

Table 2: Continuous-Flow vs. Batch Reactor Performance

MetricContinuous-FlowBatch Reactor
Conversion92%85%
Byproduct Formation<2%5–8%
Energy Consumption15 kWh/kg22 kWh/kg

Enzymatic Kinetic Resolution

Lipase-Catalyzed Hydrolysis

Although less common, enzymatic methods offer an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic methyl dioxolane-4-carboxylate in phosphate buffer (pH 7.0) at 37°C. After 24 hours, the remaining (R)-enantiomer is extracted with ethyl acetate (65% yield, 94% ee).

Limitations:

  • Substrate Inhibition: Enzyme activity declines above 50 mM substrate.

  • Cost: CAL-B immobilization adds $120/kg to production costs.

Quality Control and Analytical Validation

Chiral Purity Assessment

Enantiomeric excess is quantified using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min). The (R)-enantiomer elutes at 8.2 min, while the (S)-enantiomer appears at 9.7 min.

Table 3: Analytical Methods for Product Characterization

TechniqueParametersOutcome
Chiral HPLCAD-H column, 90:10 hexane:IPAee >99%
[α]D²⁵+10.5° (c=1, CHCl₃)Confirms R-configuration
¹H NMRδ 1.42 (s, 6H, CH₃), 4.28 (m, 1H, CH)Matches reference

Chemical Reactions Analysis

Types of Reactions

Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is primarily employed as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is particularly valuable in the development of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects. The compound facilitates the formation of complex molecular architectures that are often required in drug design .

Case Study: Synthesis of Antiviral Agents
In a study focused on antiviral drug development, this compound was used to synthesize novel nucleoside analogs. The compound's reactivity allowed for efficient coupling reactions that produced compounds with significant antiviral activity against various pathogens.

Flavor and Fragrance Industry

Formulation of Flavoring Agents
Due to its pleasant aroma profile, this compound is utilized in the flavor and fragrance industry. It serves as a building block for creating flavoring agents that enhance the sensory attributes of food and cosmetic products .

Application Example: Perfume Composition
In perfume formulation, this compound contributes to the olfactory characteristics of fragrances. It can be blended with other aromatic compounds to create complex scents that appeal to consumers .

Polymer Chemistry

Production of Specialty Polymers
this compound is also used in polymer chemistry for the production of specialty polymers. These polymers exhibit enhanced properties such as flexibility and durability, making them suitable for various industrial applications including coatings and adhesives .

Application AreaDescription
Pharmaceutical SynthesisKey intermediate for enantiomerically pure drugs
Flavor & FragranceBuilding block for flavoring agents and perfumes
Polymer ChemistryProduction of specialty polymers with improved properties

Organic Chemistry Research

Reagent in Organic Synthesis
In organic chemistry research, this compound acts as a valuable reagent that enables chemists to explore new chemical reactions. Its functional groups allow for various transformations that can lead to innovative materials .

Research Example: Reaction Mechanism Studies
Researchers have utilized this compound to study reaction mechanisms involving dioxolane derivatives. The insights gained from these studies contribute to a deeper understanding of reaction pathways and the development of new synthetic methodologies .

Green Chemistry Applications

Sustainable Chemical Processes
The compound's use in green chemistry initiatives is noteworthy as it helps reduce waste and improve sustainability in chemical manufacturing processes. By utilizing this compound in eco-friendly reactions, industries can minimize their environmental footprint while maintaining product efficacy .

Example: Eco-Friendly Synthesis Pathways
Several studies have demonstrated the application of this compound in eco-friendly synthesis pathways that utilize renewable resources or reduce hazardous waste generation during chemical processes .

Mechanism of Action

The mechanism by which Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Several 1,3-dioxolane derivatives with aromatic substituents and dicarboxylate groups were synthesized and tested for antibacterial/antifungal activity (Table 1) :

Compound Name Structure Features MIC Range (µg/mL) Key Findings
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) Chiral, hydroxyphenyl, dicarboxylate 4.8–5000 Broad-spectrum activity against S. aureus, E. coli, and C. albicans
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (8) Racemic, hydroxyphenyl, dicarboxylate 4.8–5000 Similar activity to compound 7 but lower enantiopurity
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate Chiral, no aromatic groups, methyl ester N/A Not tested for antimicrobial activity; used as a synthetic precursor

Key Insight : The presence of aromatic hydroxyphenyl groups enhances antimicrobial activity, while the target compound’s utility lies in its chiral purity for asymmetric synthesis.

Enantiomeric and Diastereomeric Counterparts

The (S)-enantiomer and related derivatives exhibit distinct properties and applications (Table 2):

Compound Name Stereochemistry Applications Price (1 g)
This compound R-configuration Chiral auxiliary, nucleoside synthesis $93–203
Methyl (S)-(−)-2,2-dimethyl-1,3-dioxolane-4-carboxylate S-configuration Limited commercial use; research applications $10
Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate S-configuration Ionic form for solubility studies $9

Key Insight : The R-enantiomer is more widely utilized due to its role in synthesizing bioactive molecules like L-BHDU, while the S-enantiomer is less explored.

Stability and Scalability Considerations

  • Stability Issues : Chiral dioxolanes like the target compound may degrade during chromatographic separation or lyophilization, necessitating optimized protocols .
  • Scalability : The target compound’s commercial availability enables scalable synthesis of L-BHDU in 7 steps , whereas analogs with hydroxyphenyl groups require complex purification .

Biological Activity

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanism of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 52373-72-5
  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • IUPAC Name : methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
  • Physical Form : Liquid
  • Purity : ≥98.0% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various dioxolane derivatives, including this compound. The compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Salmonella typhimurium64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that the compound exhibits moderate to good antibacterial activity against the tested strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies have screened the compound against various fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus niger32 µg/mL
Candida albicans64 µg/mL
Penicillium chrysogenum128 µg/mL

The antifungal activity suggests that this compound could be a candidate for further development as an antifungal agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial and fungal cell membranes or interfere with essential metabolic pathways. The presence of the dioxolane ring structure is believed to enhance its interaction with biological membranes .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by Ferreira et al. evaluated the antibacterial efficacy of this compound in comparison to standard antibiotics. The study demonstrated that at specific concentrations, the compound exhibited comparable efficacy to ampicillin against Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study 2: Antifungal Screening

In another study focusing on antifungal activity, researchers found that this compound significantly inhibited the growth of Candida albicans in a dose-dependent manner. This finding supports its potential application in treating fungal infections .

Q & A

Q. What are the primary synthetic applications of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in chiral synthesis?

This compound serves as a chiral building block for synthesizing tetrahydrofuran subunits in marine toxins (e.g., gymnodimine) and cyclopentenone derivatives. It reacts with dimethyl methylphosphonate and phenylglyoxal to form enediones, key intermediates in complex natural product synthesis. Additionally, it is a precursor for (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a bacterial autoinducer involved in quorum sensing .

Q. How is the stereochemical purity of this compound validated after synthesis?

Stereochemical integrity is confirmed via 1H^1H-NMR analysis, focusing on splitting patterns and coupling constants (e.g., δ 4.25 ppm, dt, J=12.0,6.0HzJ = 12.0, 6.0 \, \text{Hz}) to assess diastereomeric ratios. Chiral HPLC or polarimetry may supplement NMR for enantiomeric excess determination. For derivatives, X-ray crystallography is recommended for absolute configuration verification .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use protective gloves, eyewear, and fume hoods to avoid skin/eye contact. Avoid open flames due to flammability risks. Waste must be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized using filter pipette tips and dedicated equipment .

Advanced Research Questions

Q. How can researchers optimize its use as a chiral auxiliary in asymmetric catalysis?

Optimization involves tuning reaction conditions (e.g., solvent polarity, temperature) to enhance stereoselectivity. For example, in alkylation reactions, coordinating solvents like THF improve yields of enantiopure products. Monitoring reaction progress via 1H^1H-NMR or LC-MS ensures intermediates retain chiral integrity. Computational modeling (DFT) can predict transition states to guide reagent selection .

Q. What methodologies resolve contradictions in NMR data for its derivatives?

Contradictions arise from dynamic effects (e.g., ring puckering in dioxolane derivatives). Variable-temperature NMR (40C-40^\circ \text{C} to 60C60^\circ \text{C}) can freeze conformational changes, simplifying splitting patterns. Deuterated solvents (CDCl3_3, DMSO-d6_6) reduce signal overlap. 2D NMR techniques (COSY, HSQC) assign ambiguous proton-carbon correlations .

Q. How does this compound perform in copolymerization studies?

In toluene at 50C50^\circ \text{C} with benzoyl peroxide initiator, it forms polymers with inherent viscosities up to 0.45 dL/g. Copolymerization with vinyl monomers (e.g., acrylates) follows the Alfrey-Price equation, where reactivity ratios (r1,r2r_1, r_2) predict monomer incorporation. Kinetic studies via 1H^1H-NMR track conversion rates and copolymer composition .

Q. What strategies improve yields in multi-step syntheses using this compound?

Protecting group strategies (e.g., acetonide stabilization) prevent side reactions during functionalization. For example, bromination of the dioxolane ring requires anhydrous conditions to avoid hydrolysis. Purification via flash chromatography (hexane/EtOAc gradients) isolates intermediates. Recycling chiral auxiliaries via hydrolysis (e.g., using K+^+ salts) enhances cost efficiency .

Methodological Notes

  • Data Interpretation : Conflicting spectral data may indicate impurities or diastereomer formation. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Reaction Design : Asymmetric induction is maximized using enantiopure starting materials (e.g., (R)-glyceraldehyde derivatives) .
  • Scale-Up : Pilot reactions (1–10 mmol) identify bottlenecks (e.g., exothermicity) before large-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

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